11|A-O-Tigloyl-12|A-O-acetyltenacigenin B
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Overview
Description
11α-O-Tigloyl-12β-O-acetyltenacigenin B is an ester derivative of Tenacigenin B, which is isolated from the plant Marsdenia tenacissima. This compound has shown potential antitumor effects, particularly in modulating the activity of Aurora-A kinase in lymphoma .
Preparation Methods
11α-O-Tigloyl-12β-O-acetyltenacigenin B can be synthesized through esterification of Tenacigenin B. The synthetic route involves the reaction of Tenacigenin B with tigloyl chloride and acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically include room temperature and an inert atmosphere to prevent oxidation . Industrial production methods may involve extraction from Marsdenia tenacissima followed by purification and esterification.
Chemical Reactions Analysis
11α-O-Tigloyl-12β-O-acetyltenacigenin B undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety
Scientific Research Applications
11α-O-Tigloyl-12β-O-acetyltenacigenin B has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on cell cycle regulation and DNA damage response.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in targeting Aurora-A kinase in lymphoma
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 11α-O-Tigloyl-12β-O-acetyltenacigenin B involves the modulation of Aurora-A kinase activity. Aurora-A kinase is a serine/threonine kinase that plays a crucial role in cell division. By inhibiting Aurora-A kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective in lymphoma, where Aurora-A kinase is often overexpressed .
Comparison with Similar Compounds
11α-O-Tigloyl-12β-O-acetyltenacigenin B is unique due to its specific esterification pattern. Similar compounds include:
11α,12β-di-O-tigloyltenacigenin B: Another ester derivative with two tigloyl groups.
11α-O-2-methylbutanoyl-12β-O-tigloyltenacigenin B: A derivative with a 2-methylbutanoyl and a tigloyl group.
11α-O-(2-methylbutanoyl)-12β-O-benzoyltenacigenin B: A derivative with a 2-methylbutanoyl and a benzoyl group.
These compounds share similar biological activities but differ in their esterification patterns, which can influence their solubility, stability, and biological activity.
Properties
Molecular Formula |
C28H40O7 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H40O7/c1-7-15(2)24(32)34-21-22-25(5)11-9-19(31)14-18(25)8-12-27(22)28(35-27)13-10-20(16(3)29)26(28,6)23(21)33-17(4)30/h7,18-23,31H,8-14H2,1-6H3/b15-7+/t18-,19-,20-,21-,22+,23+,25-,26-,27-,28+/m0/s1 |
InChI Key |
XDHLAESUIKYUHC-LBNAZWQZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)O)C |
Origin of Product |
United States |
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